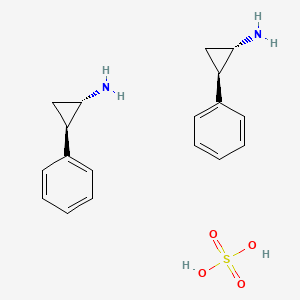

(1R,2S)-2-phenylcyclopropan-1-amine; sulfuric acid

Description

Properties

CAS No. |

13492-01-8 |

|---|---|

Molecular Formula |

C9H13NO4S |

Molecular Weight |

231.27 g/mol |

IUPAC Name |

sulfuric acid;trans-(1R,2S)-2-phenylcyclopropan-1-amine |

InChI |

InChI=1S/C9H11N.H2O4S/c10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;/m0./s1 |

InChI Key |

BTHVHSMCHJCPFU-OULXEKPRSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

Other CAS No. |

13492-01-8 |

Pictograms |

Acute Toxic |

Synonyms |

Jatrosom Parnate Sulfate, Tranylcypromine trans 2 Phenylcyclopropylamine trans-2-Phenylcyclopropylamine Transamine Tranylcypromine Tranylcypromine Sulfate |

Origin of Product |

United States |

Historical and Intellectual Context of Tranylcypromine Sulfate Research

Early Chemical Synthesis and Initial Discovery of Pharmacological Activity

Tranylcypromine (B92988), chemically known as (±)-trans-2-phenylcyclopropan-1-amine, was first synthesized in 1948. wikipedia.org It was initially developed as an analog of amphetamine, with its structure representing a cyclized form of amphetamine's side chain. wikipedia.orgdrugbank.com The initial synthesis was part of broader research into arylcycloalkylamines. wikipedia.org

The pharmacological investigation of tranylcypromine did not immediately reveal its most significant activity. It was originally explored for potential use as a nasal decongestant, but was found to be ineffective for this purpose. nih.govnih.gov It wasn't until 1959 that its potent monoamine oxidase inhibitor (MAOI) properties were discovered. wikipedia.org This discovery was a pivotal moment, shifting the research focus towards its potential as an antidepressant. The drug was subsequently introduced for clinical use in the United Kingdom in 1960 and gained approval in the United States in 1961. wikipedia.org

Evolution of Monoamine Oxidase Inhibitor Research and Tranylcypromine Sulfate's Position

The field of monoamine oxidase inhibitor (MAOI) research began in the 1950s, marking the dawn of modern psychopharmacology. nih.govpsychotropical.com The first MAOIs, such as iproniazid, were discovered serendipitously to have antidepressant effects. psychotropical.comresearchgate.net These early compounds were hydrazine (B178648) derivatives, a chemical class that was later associated with certain toxicities. wikipedia.orgpsychiatryonline.org

Tranylcypromine's entry into the field was significant because it was a non-hydrazine MAOI. wikipedia.orgdrugbank.com This structural difference was a key factor in its clinical development, as it was believed that tranylcypromine might offer a more acceptable therapeutic index compared to its hydrazine predecessors. wikipedia.org As an irreversible and non-selective inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), tranylcypromine increases the synaptic availability of key neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). drugbank.compatsnap.com

The initial enthusiasm for MAOIs, including tranylcypromine, waned over the following decades. psychiatryonline.orgnih.gov This was largely due to concerns about drug-food interactions (specifically with tyramine-containing foods) and potential drug-drug interactions, which could lead to hypertensive crises or serotonin syndrome. nih.govscirp.org The development and marketing of tricyclic antidepressants (TCAs) and later, selective serotonin reuptake inhibitors (SSRIs), which were perceived to have a more favorable safety profile, led to a decline in the use of MAOIs. psychotropical.compatsnap.com

Re-evaluation of Tranylcypromine Sulfate (B86663) in Modern Neuropharmacology

In recent years, there has been a significant re-evaluation of tranylcypromine sulfate's role in modern neuropharmacology. wikipedia.orgnih.gov This renewed interest is driven by a growing recognition of its efficacy, particularly in cases of treatment-resistant depression where other antidepressants have failed. nih.govpsychiatryonline.orgpatsnap.com Systematic reviews and meta-analyses have confirmed that tranylcypromine is significantly more effective than a placebo and has comparable efficacy to other major classes of antidepressants. wikipedia.orgpsychiatryonline.org

Modern research has provided a more nuanced understanding of tranylcypromine's pharmacological profile. researchgate.net Beyond its primary action as an MAO inhibitor, it is now known to act as a norepinephrine reuptake inhibitor at higher doses. psychiatryonline.orgresearchgate.net Furthermore, research has uncovered that tranylcypromine inhibits the histone demethylase LSD1 (lysine-specific demethylase 1), an activity that is being explored for its potential in cancer treatment. wikipedia.orgnih.gov There is also investigation into its potential neuroprotective properties, which could be relevant for neurodegenerative conditions like Parkinson's disease. wikipedia.orgnih.gov

This re-evaluation has positioned tranylcypromine as a valuable therapeutic option in specific clinical situations, supported by a deeper understanding of its mechanisms and a more informed approach to managing its potential interactions. psychiatryonline.orgpsychotropical.com

Interactive Data Tables

Key Milestones in Tranylcypromine Research

| Year | Milestone | Reference(s) |

| 1948 | First chemical synthesis of tranylcypromine. | wikipedia.org |

| 1959 | Discovery of its monoamine oxidase inhibitor (MAOI) activity. | wikipedia.org |

| 1960 | Introduced for clinical use in the United Kingdom. | wikipedia.org |

| 1961 | Approved for use in the United States. | wikipedia.org |

| 2017-2020 | Meta-analyses confirm its efficacy in depression. | wikipedia.orgpsychiatryonline.org |

| Ongoing | Research into its role as an LSD1 inhibitor for cancer and neuroprotective effects. | wikipedia.orgnih.gov |

Pharmacological Profile of Tranylcypromine

| Feature | Description | Reference(s) |

| Primary Mechanism | Irreversible, non-selective inhibitor of MAO-A and MAO-B. | drugbank.compatsnap.com |

| Secondary Mechanism | Norepinephrine reuptake inhibitor (at higher doses). | psychiatryonline.orgresearchgate.net |

| Additional Activity | Inhibitor of histone demethylase LSD1. | wikipedia.orgnih.gov |

| Pharmacokinetic Half-life | Approximately 2 hours. | wikipedia.orgresearchgate.net |

| Pharmacodynamic Half-life | About one week due to irreversible enzyme inhibition. | researchgate.net |

Molecular and Enzymatic Mechanisms of Tranylcypromine Sulfate Action

Monoamine Oxidase (MAO) Inhibition Dynamics

Tranylcypromine (B92988) is a well-established inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. patsnap.comdrugbank.com Its interaction with MAO is characterized by a high degree of potency and a long-lasting effect, which stems from the nature of the chemical bond it forms with the enzyme.

Irreversible and Non-Selective MAO-A/B Inhibition

Tranylcypromine acts as a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. patsnap.comwikipedia.orgpsychiatryonline.orgpsychscenehub.com This means it does not significantly favor one isoform over the other and that it forms a stable, covalent bond with the enzyme. sci-hub.sefrontiersin.org The irreversible nature of this inhibition is a key feature of tranylcypromine's pharmacological profile. patsnap.com The cyclopropylamine (B47189) structure of tranylcypromine is central to its mechanism. sci-hub.se Upon interaction with the MAO enzyme, the strained cyclopropyl (B3062369) ring opens, leading to the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. sci-hub.semdpi.comst-andrews.ac.uk This covalent modification permanently inactivates the MAO molecule. sci-hub.se Consequently, the restoration of MAO activity is not a matter of the drug dissociating from the enzyme, but rather requires the synthesis of new MAO enzymes, a process that can take a considerable amount of time. patsnap.compsychscenehub.com

This non-selective inhibition of both MAO-A and MAO-B leads to an increase in the synaptic availability of several key neurotransmitters. MAO-A is primarily responsible for the breakdown of serotonin (B10506) and norepinephrine (B1679862), while MAO-B metabolizes phenylethylamine. Both enzymes act on dopamine (B1211576) and tyramine. nih.govpsychopharmacologyinstitute.com By inhibiting both isoforms, tranylcypromine effectively elevates the levels of these monoamines in the brain. patsnap.com

Kinetic Studies of MAO Binding and Inactivation

The interaction of tranylcypromine with MAO is a time-dependent process, a characteristic feature of irreversible enzyme inhibition. sci-hub.se Kinetic studies have been instrumental in quantifying the parameters of this interaction. The process begins with the reversible binding of tranylcypromine to the enzyme's active site, which is then followed by the irreversible covalent modification. nih.gov

The potency of this inactivation is described by the inactivation constant (KI) and the rate of inactivation (kinact). For human MAO-A, the kinact for tranylcypromine is slower than that of the selective inhibitor clorgyline. nih.gov With MAO-B, the specificity constant (kinact/KI) for tranylcypromine is 0.24 min−1·μM−1. nih.gov Studies have shown that the time-dependent inactivation of MAO can be complete within minutes when high concentrations of tranylcypromine relative to the enzyme are used. koreascience.kr While the pharmacokinetic half-life of tranylcypromine is relatively short (around 2 hours), its pharmacodynamic effect is significantly prolonged due to the irreversible nature of the MAO inhibition, lasting for about a week. researchgate.net

Differential Preferences for MAO Isoforms (e.g., slight MAO-B preference)

While classified as a non-selective inhibitor, some studies indicate that tranylcypromine exhibits a slight preference for the MAO-B isoform over MAO-A. wikipedia.orgmdpi.com This subtle preference is reflected in the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) determined in various experimental settings. For instance, in rat brain homogenates, the IC50 values for tranylcypromine were reported to be 76 nM for MAO-A and 90 nM for MAO-B. sci-hub.se Another study reported IC50 values of 2.3 μM for MAO-A and 0.95 μM for MAO-B. medchemexpress.comcaymanchem.commdpi.commedchemexpress.com These values suggest a slightly higher affinity for MAO-B.

However, it is important to note that the degree of selectivity can vary depending on the experimental conditions and the source of the enzyme. sci-hub.se Despite this slight preference, at therapeutic concentrations, tranylcypromine effectively inhibits both MAO-A and MAO-B. psychiatryonline.org

| Enzyme | IC50 Value | Reference |

|---|---|---|

| MAO-A | 2.3 μM | medchemexpress.comcaymanchem.commdpi.commedchemexpress.com |

| MAO-B | 0.95 μM | medchemexpress.comcaymanchem.commdpi.commedchemexpress.com |

| LSD1 | 20.7 μM | medchemexpress.comcaymanchem.commdpi.com |

Non-Monoamine Oxidase Enzymatic Targets

Beyond its well-documented effects on monoamine oxidase, tranylcypromine has been shown to inhibit other enzymes, most notably Lysine-Specific Demethylase 1. This interaction highlights a broader scope of tranylcypromine's biological activity and has opened new avenues for its potential therapeutic applications.

Lysine-Specific Demethylase 1 (LSD1/BHC110) Inhibition

Tranylcypromine is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as BHC110 or KDM1A. wikipedia.orgmedchemexpress.comcaymanchem.com LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from specific lysine (B10760008) residues on histone H3, particularly H3K4me1/2 and H3K9me1/2. nih.govacs.org The inhibition of LSD1 by tranylcypromine is significant as LSD1 is often overexpressed in various cancers, making it a promising target for anticancer therapies. nih.govresearchgate.net

Tranylcypromine's inhibitory effect on LSD1 is potent, with reported IC50 values in the low micromolar range, for instance, <2 μM and 20.7 μM in different assays. wikipedia.orgmedchemexpress.comcaymanchem.commdpi.com The structural and mechanistic similarities between LSD1 and MAO, both being FAD-dependent amine oxidases, provide a basis for tranylcypromine's dual inhibitory action. acs.org Like its interaction with MAO, tranylcypromine acts as a mechanism-based inactivator of LSD1, forming a covalent adduct with the FAD cofactor. caymanchem.comacs.org This covalent modification leads to the irreversible inhibition of the enzyme. nih.govresearchgate.net

The structural basis of the interaction between tranylcypromine and LSD1 has been elucidated through X-ray crystallography. acs.orgnih.govnih.gov These studies have revealed that tranylcypromine forms a covalent adduct with the FAD cofactor within the catalytic site of LSD1. acs.orgnih.gov The crystal structure of the LSD1-tranylcypromine complex has been refined to a resolution of 2.25 Å. nih.gov

Structural analyses have shown that the phenyl ring of the FAD-tranylcypromine adduct in LSD1 does not form extensive interactions with the surrounding active-site residues. acs.orgnih.gov This finding has provided a basis for the rational design of more potent and selective LSD1 inhibitors by modifying the phenyl ring of tranylcypromine to better engage with neighboring residues. acs.orgnih.gov Interestingly, different enantiomers of tranylcypromine can result in different covalent modifications of the FAD cofactor. nih.govrcsb.org Further structural studies have also suggested that the LSD1-tranylcypromine complex may exist as a mixture of adducts, including a five-membered ring fused to the flavin and an N(5) adduct intermediate. nih.gov

Impact on Histone Demethylation and Transcriptional Activity

Tranylcypromine has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as BHC110. cancer.govwikipedia.org LSD1 is a flavin-dependent enzyme that plays a critical role in gene silencing by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4). nih.govnih.gov The inhibition of LSD1 by tranylcypromine is irreversible, with an IC50 value of less than 2 µM. wikipedia.orgactivemotif.com This inhibition leads to a global increase in H3K4 methylation. activemotif.com

The mechanism of LSD1 inhibition involves the cyclopropylamine ring of tranylcypromine, which leads to the formation of an adduct with the enzyme. researchgate.net By inhibiting LSD1, tranylcypromine derepresses the transcriptional activity of LSD1 target genes. nih.govcancer.govwikipedia.org This has been observed in various cell types, including embryonal carcinoma cells where it led to the transcriptional derepression of genes like Egr1 and Oct4. activemotif.com Furthermore, studies using human-induced pluripotent stem cell-derived cerebral organoids have shown that tranylcypromine suppresses the transcriptional activity of BHC110/LSD1-targeted genes and increases the expression of di-methylated histone K4. frontiersin.org

The inhibition of LSD1 by tranylcypromine has implications beyond its antidepressant effects, with research exploring its potential in cancer treatment due to the high expression of LSD1 in several tumor cells. wikipedia.org

Table 1: Impact of Tranylcypromine on Histone Demethylation

| Feature | Description | Source(s) |

| Target Enzyme | Lysine-specific demethylase 1 (LSD1/BHC110) | cancer.govwikipedia.org |

| Mechanism of Inhibition | Irreversible inhibition | activemotif.comresearchgate.net |

| IC50 | < 2 µM | wikipedia.orgactivemotif.com |

| Molecular Effect | Global increase in histone H3 lysine 4 (H3K4) methylation | activemotif.com |

| Transcriptional Impact | Derepression of LSD1 target genes | nih.govcancer.govwikipedia.org |

Cytochrome P450 Enzyme Inhibition (e.g., CYP2A6, CYP2C19, CYP46A1)

Tranylcypromine demonstrates inhibitory effects on several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.gov

CYP2A6 Inhibition: Tranylcypromine is a potent and selective inhibitor of CYP2A6. researchgate.netpsu.edu In vitro studies using cDNA-expressing microsomes have shown that tranylcypromine inhibits CYP2A6 with a Ki value of 0.08 µM, exhibiting significantly greater potency compared to its inhibition of other P450 enzymes. researchgate.net The R-(+)-enantiomer of tranylcypromine is a more potent inhibitor of CYP2A6-mediated nicotine (B1678760) metabolism than the S-(-)-enantiomer, with Ki values of 0.05 µM and 2.0 µM, respectively. researchgate.net The inhibitory effect is dependent on the amino group of tranylcypromine. geneesmiddeleninformatiebank.nl

CYP2C19 Inhibition: Tranylcypromine acts as a competitive inhibitor of CYP2C19. researchgate.netnih.gov In vitro studies have reported a Ki value of 32 µM for this inhibition. researchgate.netnih.gov While generally not considered clinically significant at typical therapeutic doses, this inhibition may become relevant in individuals who are poor metabolizers of CYP2C19 substrates or during high-dose tranylcypromine therapy. geneesmiddeleninformatiebank.nlnih.gov

CYP46A1 Inhibition: Tranylcypromine has been found to inhibit CYP46A1, the principal cholesterol hydroxylase in the brain, at nanomolar concentrations. wikipedia.orgresearchgate.net It exerts this effect by competing with the substrate, cholesterol, for the enzyme's active site. nih.gov Studies have shown that tranylcypromine can significantly inhibit CYP46A1 activity. pnas.org

Table 2: Inhibition of Cytochrome P450 Enzymes by Tranylcypromine

| Enzyme | Type of Inhibition | Ki Value | Source(s) |

| CYP2A6 | Competitive | 0.08 µM (racemic), 0.05 µM (R-(+)-enantiomer), 2.0 µM (S-(-)-enantiomer) | researchgate.net |

| CYP2C19 | Competitive | 32 µM | researchgate.netnih.gov |

| CYP46A1 | Competitive | Not explicitly stated, but inhibition occurs at nanomolar concentrations | wikipedia.orgresearchgate.netnih.govpnas.org |

Aromatic Amino Acid Decarboxylase Activity Modulation

Research suggests that tranylcypromine can modulate the activity of aromatic L-amino acid decarboxylase (AAAD or DDC), an essential enzyme for the synthesis of catecholamines and indolamines, including dopamine and serotonin. nih.gov Chronic administration of tranylcypromine has been associated with an increase in the activity of this enzyme. geneesmiddeleninformatiebank.nl In the context of AADC deficiency, a rare genetic disorder, MAO-B inhibitors like tranylcypromine are used to prevent the breakdown of the limited amounts of dopamine and serotonin produced. nih.gov Some studies in cellular models of AADC deficiency suggest that tranylcypromine may promote some dopamine synthesis. upm.edu.my

Neurobiological and Systemic Pharmacodynamics of Tranylcypromine Sulfate Preclinical Models

Monoamine Neurotransmitter System Modulation

Tranylcypromine's primary mechanism of action involves the irreversible inhibition of both MAO-A and MAO-B isoforms. This enzymatic blockade leads to a widespread increase in the synaptic availability of several key monoamine neurotransmitters, profoundly impacting their systemic homeostasis and regulation.

Serotonin (B10506) (5-HT) System Homeostasis and Regulation

By inhibiting MAO-A, the primary enzyme responsible for serotonin degradation, tranylcypromine (B92988) administration leads to a significant elevation in brain serotonin levels. This increase in serotonergic tone is a cornerstone of its neuropharmacological effect. Preclinical models have demonstrated that this sustained elevation of serotonin contributes to downstream neuroadaptive changes. While tranylcypromine is a potent MAO inhibitor, it exhibits weaker activity as a serotonin releasing agent compared to its effects on dopamine (B1211576).

Dopamine System Effects

The inhibition of both MAO-A and MAO-B by tranylcypromine results in elevated dopamine levels in the brain. While it is a non-selective MAO inhibitor, it shows a slight preference for the MAO-B isoenzyme, which is significantly involved in dopamine metabolism. In preclinical studies, tranylcypromine has demonstrated a low potency as a dopamine releasing agent.

Trace Amine System Upregulation

A significant consequence of MAO inhibition by tranylcypromine is the marked increase in the availability of trace amines. These endogenous compounds, including 2-phenylethylamine, m- and p-tyramine, octopamine, and tryptamine, are normally present at very low concentrations due to rapid metabolism by MAO. By blocking their degradation, tranylcypromine leads to a substantial upregulation of these neuroactive molecules. The "endogenous amphetamine," phenylethylamine, is particularly affected by this action.

Receptor-Level Adaptations and Neuroplasticity

The sustained alterations in monoamine levels induced by tranylcypromine lead to adaptive changes at the receptor level and contribute to broader neuroplastic effects. These changes are thought to be integral to the long-term therapeutic effects of the compound.

Post-Synaptic Receptor Changes

Preclinical evidence suggests that chronic administration of MAO inhibitors like tranylcypromine can lead to downregulation of post-synaptic receptors. Specifically, a reduction in the density of 5-HT2 receptors has been observed. This adaptive change is a homeostatic response to the prolonged increase in synaptic serotonin concentrations.

Interactive Data Table: Effects of Tranylcypromine on Monoamine Systems in Preclinical Models

| Parameter | Serotonin (5-HT) | Norepinephrine (B1679862) (NE) | Dopamine (DA) | Trace Amines |

| Primary Mechanism | Inhibition of MAO-A mediated degradation | Inhibition of MAO-A mediated degradation | Inhibition of MAO-A and MAO-B mediated degradation | Inhibition of MAO-A and MAO-B mediated degradation |

| Secondary Mechanism | Weak releasing agent | Reuptake inhibition at higher doses | Weak releasing agent | - |

| Overall Effect | Significant increase in synaptic availability | Significant increase in synaptic availability | Increased synaptic availability | Marked increase in availability |

Modulation of Neurotrophic Growth Factors

In preclinical models, tranylcypromine sulfate (B86663) administration has been demonstrated to modulate the expression of key neurotrophic growth factors, which are crucial for neuronal survival, growth, and plasticity. ajmb.org The therapeutic actions of many antidepressants are linked to their ability to influence these pathways. ajmb.org Early preclinical studies identified that chronic administration of conventional antidepressants, including tranylcypromine, significantly increases the messenger RNA (mRNA) expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and cortical areas of the brain. mdpi.com This upregulation is significant as it can counteract the stress-induced downregulation of BDNF mRNA observed in animal models of depression. mdpi.com

Research has further elucidated the specific effects of tranylcypromine on BDNF levels. A study involving chronic administration of tranylcypromine to rats found a significant increase in BDNF protein expression specifically in the frontal cortex. nih.gov This suggests a region-specific modulation of this critical neurotrophin. The elevation of monoamines such as serotonin, norepinephrine, and dopamine in the brain by tranylcypromine is believed to trigger these downstream changes in neuroplasticity, including the increase in neurotrophic factors. nih.gov

| Treatment Group | Brain Region | Parameter Measured | Finding | Reference |

|---|---|---|---|---|

| Tranylcypromine (10 mg/kg, i.p., 14 days) | Frontal Cortex | BDNF Protein Levels | Significantly increased (p<0.05) vs. vehicle | nih.gov |

| Tranylcypromine | Hippocampus & Cortical Regions | BDNF mRNA Expression | Significantly increased | mdpi.com |

Interactions with Stress Response Pathways (e.g., Corticotropin Releasing Factor)

Tranylcypromine's mechanism of action extends to the modulation of central stress response pathways, most notably involving Corticotropin-Releasing Factor (CRF). The CRF system is a critical coordinator of the behavioral, neuroendocrine, and autonomic responses to stress. protagenic.com Preclinical evidence indicates that the neuroplastic changes induced by increased brain monoamine levels following tranylcypromine administration translate to a reduction in the stress-induced hypersecretion of CRF. nih.gov This interaction is a key component of its pharmacodynamic profile, as dysregulation of the CRF system is heavily implicated in the pathophysiology of mood and anxiety disorders. protagenic.com By attenuating the hyperactivity of this pathway, tranylcypromine may help to normalize stress responses in preclinical models of depression. nih.gov

Preclinical Behavioral Pharmacology and Animal Models

Effects on Locomotor Activity and Sensitization

The effects of tranylcypromine on motor activity have been characterized in various rodent models. The open field test (OFT) is a common paradigm used to assess general locomotor and exploratory behaviors. nih.gov In one study, rats were administered tranylcypromine daily for 14 days and locomotor activity was assessed. nih.gov The results showed a transient, significant increase in the velocity of movement on the third day of treatment compared to vehicle-treated animals. nih.govresearchgate.net However, this effect was not observed on the ninth day of treatment, suggesting a potential adaptation to the drug's acute motor-stimulating effects. nih.govresearchgate.net The same study also noted that rearing behavior was significantly reduced on the third day of treatment. nih.govresearchgate.net

In a different experimental context, using a chronic restraint stress model in rats, tranylcypromine did not significantly alter locomotor function as assessed by the OFT compared to the stressed control group. nih.gov This indicates that the impact of tranylcypromine on locomotor activity can be influenced by the baseline state of the animal (e.g., stressed vs. non-stressed).

| Study Design | Behavioral Parameter | Observation Day | Result | Reference |

|---|---|---|---|---|

| 14-day daily administration (10 mg/kg) in non-stressed rats | Velocity of Movement | Day 3 | Significantly increased (p<0.05) | nih.govresearchgate.net |

| Day 9 | No significant effect | nih.govresearchgate.net | ||

| Rearing | Day 3 | Significantly reduced (p<0.001) | nih.govresearchgate.net |

Studies in Animal Models of Neurological Conditions (e.g., Parkinson's Disease)

The therapeutic potential of tranylcypromine has been explored in animal models of neurodegenerative disorders, including Parkinson's disease and conditions involving neuroinflammation. nih.govmdpi.com In preclinical trials for Parkinson's disease, stereoisomers of tranylcypromine have been investigated, with results indicating that the (+)-isomer, in particular, is effective as an adjuvant anti-parkinsonian therapy in these models. nih.gov

Tranylcypromine has also demonstrated significant anti-inflammatory and neuroprotective effects in various models. In a 5xFAD mouse model of Alzheimer's disease, administration of tranylcypromine markedly reduced the activation of microglia, which are key mediators of the neuroinflammatory response to amyloid-beta (Aβ) plaques. mdpi.comnih.gov The effect was more pronounced on microglia than on astrocytes. mdpi.comnih.gov Furthermore, tranylcypromine has shown neuroprotective capabilities against Aβ(1-42)-induced toxicity and neurodegeneration in primary rat cortical neuron cultures. researchgate.net

Its anti-inflammatory properties were also evident in wild-type mice injected with lipopolysaccharide (LPS), a potent inflammatory agent. mdpi.comnih.gov In this model, tranylcypromine injection significantly reduced both gliosis (the activation of glial cells like microglia and astrocytes) and the levels of pro-inflammatory cytokines. mdpi.comnih.gov These findings suggest that tranylcypromine's modulation of neuroinflammatory responses may be a valuable mechanism in the context of neurodegenerative diseases. mdpi.comnih.govresearchgate.net

| Animal Model | Condition Modeled | Key Finding | Reference |

|---|---|---|---|

| 5xFAD Mouse | Alzheimer's Disease (Amyloid Pathology) | Significantly downregulated Aβ-mediated microglial activation. | mdpi.comnih.gov |

| LPS-injected Wild-type Mouse | Neuroinflammation | Reduced gliosis and levels of proinflammatory cytokines. | mdpi.com |

| Primary Rat Cortical Neurons | Aβ(1-42) Toxicity | Exhibited neuroprotective effects against Aβ-induced cell death. | researchgate.net |

| Various Preclinical Models | Parkinson's Disease | Isomers show efficacy as adjuvant anti-parkinsonian therapy. | nih.gov |

Preclinical Pharmacokinetic and Metabolic Profile of Tranylcypromine Sulfate

Absorption and Distribution Characteristics

The initial phases of tranylcypromine's journey through the body are marked by rapid absorption and wide distribution.

Following oral administration, tranylcypromine (B92988) is efficiently and rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations are typically achieved within 1 to 2 hours. wikipedia.org A notable characteristic of tranylcypromine's absorption is the observation of a biphasic pattern in some individuals. This pattern is characterized by an initial peak in plasma concentration at approximately one hour, followed by a secondary peak between two to three hours. It has been hypothesized that this biphasic absorption may be due to the differential absorption rates of the stereoisomers of tranylcypromine, though further research is needed to confirm this theory.

| Pharmacokinetic Parameter | Observed Value/Characteristic |

|---|---|

| Time to Maximum Concentration (Tmax) | 1–2 hours |

| Absorption Pattern | Can be biphasic in some individuals |

| Biphasic Peaks | ~1 hour (initial) and 2–3 hours (secondary) |

Tranylcypromine exhibits a large volume of distribution, indicating extensive distribution into tissues throughout the body. Experimental animal studies have shown that the compound is distributed to various organs, including the brain, liver, lungs, spleen, heart, and kidneys. researchgate.net The drug effectively crosses the blood-brain barrier, a critical characteristic for its psychoactive effects. patsnap.com In animal models, the maximum concentration of tranylcypromine in the brain was found to be approximately three times higher than that in the blood, with a faster time to peak concentration in the brain (30 minutes), suggesting efficient transfer into the central nervous system. researchgate.net It is also known that tranylcypromine is excreted into breast milk.

| Distribution Parameter | Finding |

|---|---|

| Volume of Distribution | Wide, indicating extensive tissue distribution |

| Brain Distribution | Effectively crosses the blood-brain barrier with brain concentrations ~3x higher than blood in animal studies researchgate.net |

| Breast Milk | Excreted in breast milk |

Biotransformation Pathways and Metabolite Characterization

Tranylcypromine undergoes significant metabolism, primarily in the liver, resulting in the formation of several metabolites.

The biotransformation of tranylcypromine in the liver yields several metabolites. The principal metabolites identified are 4-hydroxytranylcypromine (B217116) and N-acetyltranylcypromine. wikipedia.org Another metabolite, N-acetyl-4-hydroxytranylcypromine, has also been identified. wikipedia.org

The metabolites of tranylcypromine have been investigated for their own MAO inhibitory activity. Studies have shown that 4-hydroxytranylcypromine, N-acetyltranylcypromine, and N-acetyl-4-hydroxytranylcypromine are all less potent as MAO inhibitors when compared to the parent compound, tranylcypromine. wikipedia.org Preliminary studies have indicated that N-acetyltranylcypromine and 4-hydroxytranylcypromine do retain some MAO-inhibiting properties, but they are weaker than tranylcypromine. researchgate.net These studies also suggest that both of these metabolites are slightly more potent at inhibiting MAO-A than MAO-B. researchgate.net

Conversely, a case report of a fatal tranylcypromine overdose documented the presence of both amphetamine and methamphetamine in the deceased individual's urine, leading to the assumption that metabolic conversion may have occurred. nih.gov This suggests that in situations of overdose, the metabolic pathway of tranylcypromine might be altered, potentially leading to the formation of amphetamine-like substances. nih.gov Further research is required to fully elucidate the exact metabolic fate of tranylcypromine, especially in overdose scenarios. nih.gov

Excretion Routes and Factors Influencing Elimination

The elimination of tranylcypromine sulfate from the body occurs through various routes, primarily following extensive metabolic conversion. The excretion profile is influenced by several physiological factors, most notably the pH of the urine.

Excretion Routes

Preclinical and clinical studies have established that the kidneys are the principal route for the excretion of tranylcypromine and its metabolites. nih.govyoutube.com The majority of the drug is eliminated from the body as metabolites through urine. hpra.ie A significant portion of these metabolites, including hippuric acid and benzoic acid, is also excreted via the bile. hpra.ie

Only a small fraction of the administered dose is excreted as the unchanged parent drug. Research indicates that approximately 4% of a tranylcypromine dose is found in the urine in its unchanged form. hpra.ie The vast majority undergoes biotransformation before being cleared. researchgate.net

Table 1: Major Excretion Routes of Tranylcypromine Sulfate

| Excretion Route | Form of Compound | Percentage of Dose |

| Renal (Urine) | Unchanged Tranylcypromine | ~4% hpra.ieresearchgate.net |

| Metabolites | Major portion nih.govhpra.ie | |

| Biliary | Metabolites (e.g., hippuric acid, benzoic acid) | Significant portion hpra.ie |

The primary metabolites identified in urine include hydroxylated and acetylated derivatives of the parent compound. nih.govresearchgate.net These biotransformation products are then renally cleared. researchgate.net

Table 2: Identified Metabolites of Tranylcypromine in Urine

| Metabolite | Chemical Name |

| p-hydroxytranylcypromine | 4-hydroxy-2-phenylcyclopropan-1-amine |

| N-acetyltranylcypromine | N-(2-phenylcyclopropyl)acetamide |

| N-acetyl-p-hydroxytranylcypromine | N-(4-hydroxy-2-phenylcyclopropyl)acetamide |

Source: hpra.ieresearchgate.net

Factors Influencing Elimination

Several factors can modify the rate and extent of tranylcypromine elimination.

Renal pH Dependence: The renal excretion of tranylcypromine is highly dependent on urinary pH. hpra.ie Specifically, a lower, more acidic pH facilitates and accelerates its excretion. hpra.ienih.govuniv-paris13.fr This relationship is a critical factor in the compound's elimination kinetics.

Table 3: Influence of Urinary pH on Tranylcypromine Excretion

| Urinary pH Condition | Effect on Tranylcypromine Excretion |

| Acidic (Low pH) | Facilitated and increased excretion hpra.ie |

| Alkaline (High pH) | Decreased excretion |

Renal Function: While the kidneys are the main excretory organ, the impact of impaired renal function on the elimination of the parent drug appears limited. Because only a very small percentage (1-4%) of tranylcypromine is excreted unchanged in the urine, chronic kidney disease is not expected to significantly alter the plasma concentrations of the parent compound. researchgate.net However, since the majority of the drug is cleared as metabolites via the kidneys, the potential for accumulation of these metabolites in patients with renal impairment is a consideration. mayoclinic.org

Stereoselectivity: The pharmacokinetics of tranylcypromine's enantiomers show significant differences in their elimination. Studies comparing the two stereoisomers have demonstrated that the urinary excretion rates of (-)-tranylcypromine are considerably higher than those of its (+)-enantiomer. nih.gov This suggests stereoselective pathways in the renal handling and elimination of the drug.

Stereochemical Aspects of Tranylcypromine Sulfate Research

Enantiomeric Forms and Resolution Methodologies

Tranylcypromine (B92988) is a chiral compound, existing as (+)- and (-)-enantiomers. The separation and analysis of these individual enantiomers are crucial for understanding their specific contributions to the drug's activity. Methodologies for resolving these enantiomers have been developed to facilitate stereospecific research. One such method is a high-performance liquid chromatographic (HPLC) technique that allows for the direct resolution of the tranylcypromine enantiomers. This method utilizes an S-18-crown-6-ether chiral stationary phase, known as a Crownpak CR (+) column, enabling the effective separation and qualitative identification of the individual enantiomers in biological samples.

Stereoselective Pharmacokinetics

The pharmacokinetic properties of tranylcypromine sulfate (B86663) are markedly stereoselective, with the two enantiomers demonstrating significantly different behaviors in the body following administration.

Research in healthy human subjects has shown significant differences in the area under the curve (AUC), maximum plasma concentration (Cmax), and renal clearance (CLR) of the two enantiomers after oral administration of the racemic mixture. Consistently, the plasma concentrations and urinary excretion rates of (-)-tranylcypromine are substantially higher than those of (+)-tranylcypromine.

One study evaluated the pharmacokinetics in six healthy subjects after administering a 20 mg dose of the racemic sulfate and a 10 mg dose of the single enantiomers. The results highlighted that the AUC for the (-)-enantiomer was significantly greater than that of the (+)-enantiomer. This indicates that the (-)-isomer has greater systemic exposure. Similarly, the concentration of (-)-S-tranylcypromine was found to be significantly higher than the (+)-R-enantiomer in the urine of a patient undergoing treatment.

| Enantiomer | Administration Form | Mean Area Under the Curve (AUC) (ng ml⁻¹ h) |

|---|---|---|

| (-)-Tranylcypromine | Racemate (20 mg) | 197 |

| (+)-Tranylcypromine | Racemate (20 mg) | 26 |

| (-)-Tranylcypromine | Single Enantiomer (10 mg) | 130 |

| (+)-Tranylcypromine | Single Enantiomer (10 mg) | 28 |

Data sourced from studies in healthy human subjects.

A key question in stereoselective pharmacology is whether one enantiomer can convert to the other within the body, a process known as in vivo racemization. For tranylcypromine, studies have specifically investigated this possibility. The available research indicates that no in vivo racemization occurs after administration of the individual enantiomers. This finding confirms that the distinct pharmacokinetic profiles observed for each enantiomer are due to inherent differences in their metabolism and excretion, rather than interconversion.

Stereoselective Pharmacodynamic Effects

The pharmacodynamic effects of tranylcypromine, particularly its interaction with the monoaminergic system and its behavioral outcomes, are also highly dependent on its stereochemistry.

The enantiomers of tranylcypromine show distinct potencies in their effects on the uptake of different monoamine neurotransmitters. In vitro studies using rat synaptosomes have elucidated these differences. (+)-Tranylcypromine is a more potent inhibitor of serotonin (B10506) (5-HT) uptake compared to its (-)-counterpart. Conversely, (-)-tranylcypromine is more potent than (+)-tranylcypromine as an inhibitor of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NA) uptake. Interestingly, the two enantiomers differ only slightly in their ability to induce the release of these monoamines.

| Monoamine Neurotransmitter | More Potent Enantiomer |

|---|---|

| Serotonin (5-HT) | (+)-TCP |

| Dopamine (DA) | (-)-TCP |

| Norepinephrine (NA) | (-)-TCP |

Findings based on in vitro studies in rat synaptosomes.

Preclinical studies in animal models have demonstrated that the stereoisomers of tranylcypromine can produce different behavioral effects. In a study examining locomotor activity in rats, the d-isomer (d-Tc, or (+)-tranylcypromine) increased ambulation when administered alone. The l-isomer (l-Tc, or (-)-tranylcypromine), however, failed to affect activity in the control group.

The study also investigated the interaction with lithium, a mood stabilizer. When co-administered with lithium, both enantiomers produced behavioral changes. In the lithium-treated group, d-Tc increased ambulation, while l-Tc increased both ambulation and rearing behaviors. Furthermore, symptoms of serotonin-dependent hyperactivity were observed in both control and lithium-treated groups that received d-Tc, which aligns with its more potent effect on the serotonin system.

Advanced Research and Development of Tranylcypromine Sulfate and Analogues

Synthetic Methodologies and Chemical Derivatization

The synthesis of tranylcypromine (B92988) and its derivatives is a critical aspect of its research and development, enabling the exploration of its therapeutic potential. Various synthetic routes have been developed to produce tranylcypromine and its isotopically labeled analogues for metabolic studies.

Approaches for Targeted Synthesis of Tranylcypromine and Key Intermediates

The classical synthesis of tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, involves the reaction of styrene (B11656) with ethyl diazoacetate. This reaction forms the intermediate cis/trans-ethyl-2-phenylcyclopropane carboxylate. The ester is then hydrolyzed to yield cis/trans-2-phenylcyclopropane carboxylic acid. The trans isomer is separated from the cis isomer through recrystallization. The purified trans-2-phenylcyclopropanecarboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. Subsequently, a Curtius rearrangement, involving the reaction with sodium azide, transforms the acid chloride into an isocyanate, which is then hydrolyzed to yield the final product, trans-2-phenylcyclopropylamine. The sulfate (B86663) salt is prepared by treating the free base with sulfuric acid.

Alternative synthetic strategies have also been explored to improve efficiency and reduce the use of hazardous reagents. One such method starts with trans-cinnamic acid to synthesize the key intermediate (±)-trans-2-phenylcyclopropanecarboxylic acid. More recent advancements aim to develop more efficient and safer routes to avoid toxic materials and improve stereocontrol, which is crucial as the enantiomers of tranylcypromine exhibit different pharmacological potencies. For instance, the (+)-trans-enantiomer is reported to be 15 to 20 times more potent as a monoamine oxidase inhibitor than the (-)-enantiomer acs.org.

Synthesis of Deuterium Labeled Tranylcypromine for Metabolic Studies

To investigate the metabolic fate of tranylcypromine, deuterium-labeled analogues have been synthesized. The incorporation of deuterium, a stable isotope of hydrogen, allows for the tracking of the molecule and its metabolites in biological systems using techniques like mass spectrometry. The synthesis of [2H2]Tranylcypromine hydrochloride (trans-3,3-dideuterio-2-phenylcyclopropylamine HCl) has been reported for use in metabolic studies. The labeling helps in understanding the metabolic pathways, such as ring hydroxylation and N-acetylation, by comparing the mass fragmentation patterns of the labeled and unlabeled compounds. This information is vital for understanding the drug's pharmacokinetics and potential drug-drug interactions.

Analogue Design and Structure-Activity Relationship (SAR) Studies

The unique chemical structure of tranylcypromine has made it a valuable scaffold for the design of new enzyme inhibitors with improved selectivity and novel therapeutic applications, particularly in oncology.

Development of More Selective MAO Inhibitors

While tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B, research has been directed towards developing analogues with greater selectivity. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can modulate the inhibitory activity and selectivity. For example, 4-fluorotranylcypromine and 4-methoxytranylcypromine were synthesized to protect the 4-position of the phenyl ring from metabolic hydroxylation. In preclinical studies, these analogues demonstrated greater potency in inhibiting both MAO-A and MAO-B compared to the parent compound after long-term administration nih.gov. Specifically, 4-methoxytranylcypromine was found to be a more potent inhibitor of MAO-A than 4-fluorotranylcypromine, while both showed similar levels of MAO-B inhibition nih.gov. These findings suggest that strategic modifications to the phenyl ring can lead to the development of more potent and potentially more selective MAO inhibitors.

Design of Potent and Selective LSD1 Inhibitors for Oncology Research

A significant area of modern research has been the repurposing of the tranylcypromine scaffold to target Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, including acute myeloid leukemia (AML) and prostate cancer. nih.govasco.org LSD1 is a flavin-dependent enzyme with structural similarities to MAO, making tranylcypromine a logical starting point for inhibitor design.

SAR studies have focused on modifying the tranylcypromine structure to enhance potency and selectivity for LSD1 over MAOs. A common strategy involves attaching various substituents to the phenyl ring of the tranylcypromine core to occupy the large catalytic cleft of the LSD1 enzyme. nih.gov This has led to the development of numerous analogues with significantly improved LSD1 inhibitory activity. For instance, derivatives with aroylamino, arylacetylamino, or double-substituted benzamide (B126) groups at the C3 or C4 position of the phenyl ring have shown potent, low nanomolar inhibition of LSD1. nih.govnih.gov Several of these compounds also exhibited high selectivity for LSD1 over MAO-A and MAO-B. nih.gov

The following interactive table summarizes the in vitro inhibitory activities of selected tranylcypromine analogues against LSD1, MAO-A, and MAO-B, highlighting the progress in achieving both potency and selectivity.

| Compound | Modification | LSD1 IC₅₀ (nM) | MAO-A Inhibition (%) @ 100 µM | MAO-B Inhibition (%) @ 100 µM |

| Tranylcypromine | Parent Compound | >200,000 | - | - |

| 1e | Aroylamino substitution | 18 | 17 | 25 |

| 3a | Double-substituted benzamide | 12 | 16 | 23 |

| 3d | Double-substituted benzamide | 13 | 11 | 18 |

| 3f | Double-substituted benzamide | 11 | 13 | 14 |

| 3g | Double-substituted benzamide | 11 | 14 | 19 |

*Data sourced from a study on tranylcypromine-based LSD1 inhibitors. nih.govnih.gov

These potent and selective LSD1 inhibitors have demonstrated significant anti-proliferative effects in various cancer cell lines and are a promising area of oncology research. nih.govnih.gov

In Vitro and Ex Vivo Model Systems for Mechanistic Research

A variety of in vitro and ex vivo models are employed to investigate the mechanisms of action of tranylcypromine and its analogues. For oncology research focusing on LSD1 inhibition, a range of cancer cell lines are utilized. Acute myeloid leukemia (AML) cell lines, such as MV4-11, and acute promyelocytic leukemia (APL) cell lines, like NB4, are commonly used to assess the anti-proliferative effects and the ability of these compounds to induce differentiation. nih.govnih.gov Prostate cancer cell lines, including LNCaP, have been instrumental in demonstrating the biological activity of LSD1 inhibition in solid tumors. asco.orgnih.gov

Studies on these cell lines often involve assays to measure cell proliferation, cell cycle progression, and apoptosis. nih.gov Furthermore, researchers investigate the on-target effects of these compounds by measuring the levels of histone methylation, specifically H3K4me1/2, which are substrates of LSD1. An increase in these methylation marks serves as a biomarker for LSD1 inhibition. researchgate.net The expression of LSD1 target genes is also monitored to confirm the functional consequences of enzyme inhibition in a cellular context. nih.gov

For neuroinflammatory studies, microglial cell lines like BV2 and primary astrocytes are used to examine the effects of tranylcypromine on inflammatory responses. nih.gov Ex vivo models, such as brain slices from mouse models of Alzheimer's disease (e.g., 5xFAD mice), allow for the investigation of the compound's effects on microglial activation in a more physiologically relevant setting. nih.govnih.gov These model systems are crucial for elucidating the complex biological activities of tranylcypromine and its derivatives and for guiding the development of new therapeutic agents.

Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoid Models in Neurotoxicity and Gene Expression Studies

Recent advancements in three-dimensional (3D) cell culture have led to the development of human-induced pluripotent stem cell (iPSC)-derived cerebral organoids, which serve as a valuable in vitro model for neurotoxicity studies and for understanding the impact of psychoactive compounds on the human brain. nih.govnih.govmoleculardevices.com Studies utilizing these brain organoids have provided significant insights into the neurotoxic potential of tranylcypromine sulfate.

Research has demonstrated that tranylcypromine sulfate exhibits dose-dependent neurotoxicity in human cerebral organoids. nih.gov At concentrations of 1–10 µM, tranylcypromine sulfate was observed to impede the outgrowth of the neuroepithelium, leading to a significantly thinner brightening epithelium and indications of cellular apoptosis. nih.gov The half-maximal inhibitory concentration (IC50) of tranylcypromine in this model was determined to be 1 µM. nih.gov

Further investigation into the cellular mechanisms underlying this neurotoxicity revealed that tranylcypromine sulfate affects cellular proliferation and apoptosis. nih.gov A dose-dependent decrease in the expression of the proliferation marker Ki-67 was observed in organoids exposed to tranylcypromine. nih.gov Conversely, a significant increase in the expression of the apoptotic indicator, cleaved caspase 3, was noted at concentrations greater than 1 µM. nih.gov These findings suggest that at higher concentrations, tranylcypromine sulfate induces structural damage, curtails proliferation, and triggers apoptosis in the developing neural tissues of the organoids. nih.gov

The study also examined the impact of tranylcypromine on specific neural cell types within the cerebral organoids. nih.govmoleculardevices.com Immunostaining for neuron-specific (TUJ1) and astrocyte-specific (GFAP) markers indicated that while lower concentrations did not significantly alter cell density and arrangement, a high concentration (10 µM) of tranylcypromine led to attenuated neuron growth and disarrangement. nih.govspringernature.com

In terms of gene expression, it was found that tranylcypromine sulfate suppresses the transcriptional activity of genes targeted by BHC110/LSD1 (lysine-specific demethylase 1) and elevates the expression of histone di-methylated K4. nih.govnih.gov This indicates an epigenetic mechanism of action contributing to its neurotoxic effects.

Table 1: Effects of Tranylcypromine Sulfate on Human Cerebral Organoids

| Concentration | Observed Effects | Reference |

|---|---|---|

| 0.01 µM | No significant structural damage compared to control. | nih.gov |

| 1 µM | IC50; neuroepithelium outgrowth blockage, thinner epithelium, signs of apoptosis, significant increase in cleaved caspase 3. | nih.gov |

| 10 µM | Neuroepithelium outgrowth blockage, thinner epithelium, signs of apoptosis, significant increase in cleaved caspase 3, attenuated neuron growth and disarrangement. | nih.gov |

Synaptosomal and Cellular Assays for Neurotransmitter Transport Studies

The primary mechanism of action of tranylcypromine is the irreversible and non-selective inhibition of monoamine oxidase (MAO), which increases the synaptic availability of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). cancer.gov However, research has also delved into its direct effects on neurotransmitter transporters using synaptosomal and cellular assays. These studies often utilize preparations of nerve terminals (synaptosomes) isolated from specific brain regions to investigate the uptake and release of radiolabeled neurotransmitters.

In vitro studies using rat synaptosomes have been conducted to determine the effects of tranylcypromine's enantiomers, (+)-TCP and (-)-TCP, on the uptake and release of serotonin (5-HT), dopamine (DA), and norepinephrine (NA). nih.gov These assays measure the ability of the compound to inhibit the reuptake of neurotransmitters into the presynaptic terminal, a key mechanism for terminating synaptic transmission.

The research findings indicate a stereoselective effect of tranylcypromine on monoamine transporters. nih.gov Specifically, (+)-TCP was found to be a more potent inhibitor of 5-HT uptake compared to (-)-TCP. nih.gov Conversely, (-)-TCP was a more potent inhibitor of DA and NA uptake than (+)-TCP. nih.gov These differential effects on the respective transporters for serotonin, dopamine, and norepinephrine highlight the nuanced interaction of tranylcypromine's stereoisomers with these key regulatory proteins in neurotransmission. The enantiomers showed only slight differences in their effects on monoamine release. nih.gov

Table 2: Stereoselective Inhibition of Neurotransmitter Uptake by Tranylcypromine Enantiomers in Rat Synaptosomes

| Enantiomer | Target Neurotransmitter Transporter | Potency | Reference |

|---|---|---|---|

| (+)-Tranylcypromine | Serotonin (5-HT) | More potent | nih.gov |

| (-)-Tranylcypromine | Dopamine (DA) | More potent | nih.gov |

| (-)-Tranylcypromine | Norepinephrine (NA) | More potent | nih.gov |

Degradation Pathways and Stability-Indicating Method Development for Analytical Research

The development of stability-indicating analytical methods is crucial for ensuring the quality and integrity of pharmaceutical substances. mdpi.com For tranylcypromine sulfate, a sensitive and rapid stability-indicating ultra-high efficiency reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated. mdpi.comnih.gov Such methods are designed to separate the intact drug from its degradation products, which may form under various environmental stressors. mdpi.com

Forced degradation studies are an integral part of developing stability-indicating methods, as they help to identify potential degradation pathways. mdpi.com Tranylcypromine sulfate has been subjected to stress conditions as per the International Conference on Harmonisation (ICH) guidelines, including hydrolytic (acidic and basic), oxidative, and photolytic degradation. mdpi.comnih.gov

The results from these studies indicate that tranylcypromine is susceptible to degradation under these stress conditions, leading to the formation of various degradation products. mdpi.com The developed RP-HPLC method was capable of distinctly separating the tranylcypromine peak from the peaks of its degradation products within a short run time. mdpi.comnih.gov The method was validated for its linearity, precision, accuracy, and robustness, proving its suitability for the routine analysis of tranylcypromine sulfate in bulk and pharmaceutical dosage forms. mdpi.comnih.gov

Table 3: Forced Degradation Conditions for Tranylcypromine Sulfate

| Stress Condition | Description | Reference |

|---|---|---|

| Acidic Hydrolysis | Treatment with an acidic solution. | mdpi.comnih.gov |

| Basic Hydrolysis | Treatment with a basic solution. | mdpi.comnih.gov |

| Oxidative Degradation | Exposure to an oxidizing agent. | mdpi.comnih.gov |

| Photolytic Degradation | Exposure to light. | mdpi.comnih.gov |

Q & A

Q. What are the critical molecular properties of tranylcypromine sulfate, and how do they influence experimental design in neuropharmacology studies?

Tranylcypromine sulfate (C₉H₁₁N·½H₂SO₄; MW 182.23) is a monoamine oxidase inhibitor (MAOI) with a bicyclic structure that enhances its ability to cross the blood-brain barrier . Its molecular weight and solubility in aqueous solutions (due to sulfate salt formulation) dictate its pharmacokinetic parameters in in vivo models. For example, in studies using NMDA-induced excitotoxicity in rat retinal ganglion cells (RGCs), the compound’s bioavailability and stability were optimized via intraperitoneal administration at 10 mg/kg . Researchers must account for these properties when designing dose-response curves or comparing it to non-sulfate analogs.

Q. How can researchers validate the purity of tranylcypromine sulfate in pharmacological studies, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with Synergi Polar-RP (4.6 mm × 25 cm) or Atlantis C18 (4.6 mm × 15 cm) columns is recommended for assay and impurity profiling . These methods can detect enantiomeric impurities (e.g., cis-tranylcypromine) and degradation products. For example, a mobile phase gradient of acetonitrile-phosphate buffer (pH 2.5) achieves baseline separation of enantiomers, critical for ensuring batch consistency in neuroprotection studies .

Advanced Research Questions

Q. What methodological challenges arise when investigating tranylcypromine sulfate’s dual role as an MAOI and LSD1 (lysine-specific demethylase 1) inhibitor?

Tranylcypromine’s non-selective inhibition of MAO-A/B and LSD1 complicates mechanistic studies. To isolate LSD1-specific effects, researchers should:

- Use MAO-deficient cell lines (e.g., CRISPR-edited SH-SY5Y neurons) .

- Employ selective LSD1 inhibitors (e.g., GSK-LSD1) as negative controls.

- Monitor histone H3K4 methylation via immunoblotting to confirm LSD1 target engagement . Discrepancies in neuronal survival outcomes between in vitro (primary RGCs) and in vivo (NMDA model) systems may reflect differential MAO vs. LSD1 activity across experimental contexts .

Q. How can researchers resolve contradictions in tranylcypromine sulfate’s neuroprotective vs. neurotoxic effects observed across preclinical models?

Conflicting data may stem from dose-dependent effects or model-specific MAO expression levels. For example:

- Neuroprotection : At 10 µM, tranylcypromine enhances RGC survival by upregulating BDNF via LSD1 inhibition .

- Neurotoxicity : At >50 µM, MAO-A inhibition increases serotonin levels, leading to excitotoxic glutamate release in hippocampal slices . Mitigation strategies include:

- Conducting dose-ranging studies with MAO activity assays (e.g., kynuramine oxidation).

- Integrating transcriptomic data (microarray or RNA-seq) to identify threshold-dependent pathways .

Q. What experimental design considerations are critical for clinical trials investigating tranylcypromine sulfate in treatment-resistant depression?

Key factors include:

- Participant stratification : Exclude patients with MAO polymorphism (e.g., MAO-A uVNTR) to minimize hypertensive crisis risk .

- Outcome metrics : Use clinician-administered scales (e.g., Hamilton Depression Rating Scale) rather than self-reports due to symptom overlap with MAOI side effects (e.g., agitation) .

- Drug interactions : Pre-screen for SSRIs, opioids, or tyramine-rich diets, which may confound efficacy and safety endpoints .

Methodological Tables

Q. Table 1: Chromatographic Conditions for Tranylcypromine Sulfate Analysis

| Column Type | Dimensions | Manufacturer | Application | Reference |

|---|---|---|---|---|

| Synergi Polar-RP | 4.6 mm × 25 cm, 4 µm | Phenomenex | Assay/Identification | |

| Atlantis C18 | 4.6 mm × 15 cm, 3 µm | Waters | Impurity Profiling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.